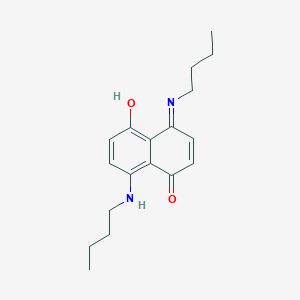
4,8-Bis(butylamino)naphthalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis(butylamino)naphthalene-1,5-dione is an organic compound with the molecular formula C18H24N2O2. It is a derivative of naphthalene, characterized by the presence of butylamino groups at the 4 and 8 positions and a naphthalene-1,5-dione core.
Méthodes De Préparation
The synthesis of 4,8-Bis(butylamino)naphthalene-1,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 4-bromo-1,8-naphthalic anhydride, followed by borylation with bis(pinacolato)diboron catalyzed by Pd(PPh3)Cl2/KOAc. The resulting intermediate is then treated with appropriate amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,8-Bis(butylamino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,5-dione core to hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,8-Bis(butylamino)naphthalene-1,5-dione has several scientific research applications:
Organic Electronics: It is used as an emissive material in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,8-Bis(butylamino)naphthalene-1,5-dione involves its interaction with molecular targets and pathways. In organic electronics, the compound’s luminescent properties are attributed to its ability to undergo electroluminescence, where it emits light in response to an electric current. In medicinal applications, the compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
4,8-Bis(butylamino)naphthalene-1,5-dione can be compared with other similar compounds, such as:
4,8-Bis(isobutylamino)naphthalene-1,5-dione: This compound has isobutylamino groups instead of butylamino groups, leading to differences in its chemical and physical properties.
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core but have different functional groups, resulting in varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and optical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
91024-04-3 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
8-(butylamino)-4-butylimino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-11-19-13-7-9-16(22)18-14(20-12-6-4-2)8-10-15(21)17(13)18/h7-10,19,22H,3-6,11-12H2,1-2H3 |
Clé InChI |
HNUMCXJXWPEZAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C(=O)C=CC(=NCCCC)C2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


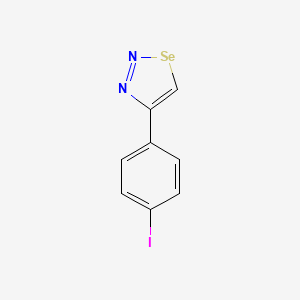


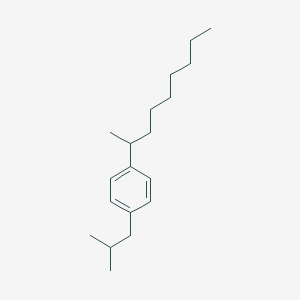
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

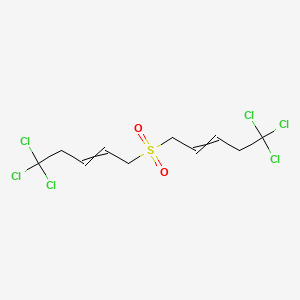
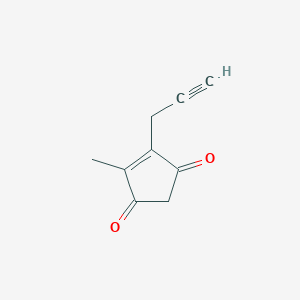
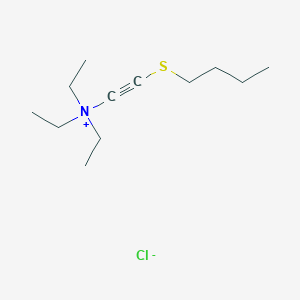

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
